molecular formula C18H23ClN2O5 B593030 25N-NBOMe (hydrochloride) CAS No. 1566571-65-0

25N-NBOMe (hydrochloride)

Cat. No. B593030
CAS RN: 1566571-65-0
M. Wt: 382.8
InChI Key: AKAFRJJZBSVSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

25N-NBOMe, also known as 2C-N-NBOMe or NBOMe-2C-N, is a derivative of the hallucinogen 2C-N . It is a novel synthetic psychoactive substance of the phenethylamine chemical class . The most frequently reported drugs from this group are 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe .


Molecular Structure Analysis

The molecular formula of 25N-NBOMe (hydrochloride) is C18H23ClN2O5 . It is structurally categorized as a phenethylamine .


Chemical Reactions Analysis

The in vitro metabolism of 25N-NBOMe was investigated with human liver microsomes, and the reaction mixture was analyzed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) . Formation of 14 metabolites (M1-M14) was yielded with incubation of 25N-NBOMe in human liver microsomes in the presence of NADPH .


Physical And Chemical Properties Analysis

The physical and chemical properties of 25N-NBOMe (hydrochloride) include its structure, chemical names, and classification .

Scientific Research Applications

Psychedelic Research

25N-NBOMe is a part of a new class of psychedelic compounds named NBOMe . These compounds are analogs of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin . They are highly potent and efficacious agonists of serotonin 5-HT 2A and 5-HT 2C receptors . This makes them valuable for studying the effects of these receptors and their role in psychedelic experiences.

Neuropharmacology

NBOMe compounds, including 25N-NBOMe, are ultrapotent and highly efficacious agonists of serotonin 5-HT 2A and 5-HT 2C receptors . They display higher affinity for 5-HT 2A receptors than their 2C counterparts and have markedly lower affinity, potency, and efficacy at the 5-HT 2B receptor compared to 5-HT 2A or 5-HT 2C . This makes them useful for studying the neuropharmacology of these receptors.

Toxicology

There have been numerous reports on clinical intoxications and fatalities resulting from the consumption of NBOMe compounds . Studying these cases can provide valuable insights into the toxicology of these compounds and help in the development of treatment strategies.

Drug Metabolism

The metabolism of 25N-NBOMe and other NBOMe compounds can be studied to understand how these drugs are processed in the body . This can provide insights into the pharmacokinetics of these compounds and help in the development of detection methods.

Analytical Chemistry

The analysis of NBOMes in biological materials can be challenging even for laboratories applying modern sensitive techniques . Therefore, these compounds are often used in research to develop and improve analytical methods for the detection and identification of NBOMes and their metabolites .

Lipophilicity Studies

The insertion of the 2-methoxybenzyl group in 25N-NBOMe leads to a higher lipophilicity when compared with their parent drugs . This makes 25N-NBOMe a useful compound for studying the effects of lipophilicity on drug properties and behavior .

Mechanism of Action

Target of Action

25N-NBOMe (Hydrochloride) is a derivative of the hallucinogen 2C-N . The primary targets of 25N-NBOMe (Hydrochloride) are believed to be the serotonin 5-HT 2A and 5-HT 2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle .

Mode of Action

25N-NBOMe (Hydrochloride) acts as an ultrapotent and highly efficacious agonist of serotonin 5-HT 2A and 5-HT 2C receptors . This means that it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin . It has more than 1000-fold selectivity for 5-HT 2A compared with 5-HT 1A .

Biochemical Pathways

Upon activation of the 5-HT 2A and 5-HT 2C receptors, 25N-NBOMe (Hydrochloride) affects various biochemical pathways. Related compounds such as 25i-nbome have been shown to affect dopamine, serotonin, acetylcholine, and glutamate release .

Pharmacokinetics

It is known that the compound is administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be elucidated .

Result of Action

The activation of serotonin 5-HT 2A and 5-HT 2C receptors by 25N-NBOMe (Hydrochloride) leads to various molecular and cellular effects. These include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, and excited delirium . Other effects such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis have also been reported .

Action Environment

The action, efficacy, and stability of 25N-NBOMe (Hydrochloride) can be influenced by various environmental factors. For instance, the method of administration can affect the onset, intensity, and duration of its effects . Detailed studies on how environmental factors influence the action of 25n-nbome (hydrochloride) are lacking .

Safety and Hazards

25N-NBOMe has been associated with severe intoxications and even deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .

Future Directions

The origin of the NBOMe-induced toxicity is not well understood, and certain individuals may show idiosyncratic responses . Nonetheless, this class of psychedelic compounds, in particular 25B-NBOMe and 25CN-NBOH, have provided the scientific community with new tools to selectively investigate 5-HT2A receptors in preclinical and clinical research .

properties

IUPAC Name

2-(2,5-dimethoxy-4-nitrophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5.ClH/c1-23-16-7-5-4-6-14(16)12-19-9-8-13-10-18(25-3)15(20(21)22)11-17(13)24-2;/h4-7,10-11,19H,8-9,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAFRJJZBSVSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.